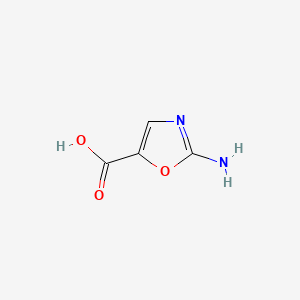

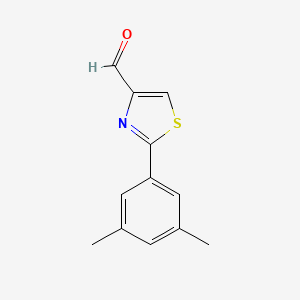

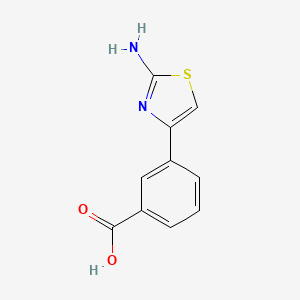

4-Amino-6-iodo-2-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Regioselective Halogenation Studies

4-Amino-2-iodomethyl-6-methylpyrimidines, closely related to 4-Amino-6-iodo-2-methylpyrimidine, undergo regioselective reactions. The presence of oxidants leads to reactions at specific positions, contributing to various derivatives of pyrimidines, which are significant in chemical synthesis (Zeuner & Niclas, 1989).

Ring Transformation Mechanisms

Studies on reactions of heterocyclic halogeno compounds with nucleophiles, including compounds structurally similar to this compound, reveal insights into ring transformations. This knowledge aids in understanding the chemical behavior of pyrimidines in various conditions (Hertog et al., 2010).

Synthesis and Characterization

The synthesis of fluoropyrimidines and their derivatives, including compounds akin to this compound, provides valuable insights into novel chemical syntheses and characterizations. This has implications for developing new compounds with potential applications (Brown & Waring, 1974).

Structural Analysis

The crystal structure analysis of various pyrimidine derivatives, including those related to this compound, sheds light on molecular configurations, aiding in the understanding of molecular interactions and stability (Zhukhlistova & Tishchenko, 2001).

Theoretical and Computational Studies

Research on 2-amino-6-methylpyrimidin derivatives, which are structurally related to this compound, using theoretical calculations and X-ray diffraction, has increased understanding of molecular interactions, stability, and reactivity. Such studies provide a deeper insight into the behavior of pyrimidine derivatives in various environments (Ali et al., 2021).

Vibrational and Electronic Spectral Studies

Experimental and theoretical approaches to studying the vibrational and electronic spectra of pyrimidine compounds, including those similar to this compound, contribute to the understanding of their physical properties. This research is crucial for applications in materials science and spectroscopy (Faizan et al., 2017).

Mechanism of Action

Biochemical Pathways:

While specific pathways affected by “4-Amino-6-iodo-2-methylpyrimidine” are not explicitly described, we can infer that it may impact nucleic acid metabolism. Pyrimidines play a crucial role in DNA and RNA synthesis. Alterations in their availability or utilization could affect cell division, growth, and repair. Experimental evidence is required to confirm this hypothesis .

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, can impact the compound’s stability and efficacy. For instance:

: Monier, M., Abdel-Latif, D., El-Mekabaty, A., & Elattar, K. M. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines. RSC Advances, 9, 30835-30867. Link

Biochemical Analysis

Biochemical Properties

It is known that the compound can be deprotonated quite easily because the conjugated base is stabilized by resonance . This property allows it to act as a nucleophile, attacking the carbon of an aldehyde .

Molecular Mechanism

It is suggested that the compound can be involved in nucleophilic reactions, potentially influencing the function of biomolecules .

properties

IUPAC Name |

6-iodo-2-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHINVBVMNLSCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716726 |

Source

|

| Record name | 6-Iodo-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

943006-46-0 |

Source

|

| Record name | 6-Iodo-2-methyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943006-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodo-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Methanone](/img/structure/B581994.png)

![1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B582004.png)

![(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid](/img/structure/B582007.png)